(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BAY-38-1315 is a small molecule drug developed by Bayer AG. It functions as a cholesteryl ester transfer protein inhibitor, targeting cardiovascular diseases and metabolic disorders such as atherosclerosis and hyperlipidemias . The compound was initially developed to explore its potential in reducing cardiovascular risks by inhibiting the transfer of cholesteryl esters between lipoproteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BAY-38-1315 involves the optimization of chromanol derivatives. The process includes several steps of chemical reactions, such as cyclization and substitution, to achieve the desired molecular structure . The chromanol derivative 19b, a highly potent cholesteryl ester transfer protein inhibitor, was developed through this synthetic route .
Industrial Production Methods: Chemical process optimization has furnished a robust synthesis for a kilogram-scale process, ensuring the compound’s production is feasible for clinical studies . The industrial production methods involve stringent reaction conditions to maintain the compound’s purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions: BAY-38-1315 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of BAY-38-1315, each with unique pharmacological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
BAY-38-1315 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesteryl esters from high-density lipoproteins to very low-density lipoproteins, thereby reducing the levels of low-density lipoproteins in the bloodstream . The molecular targets and pathways involved include the regulation of reverse cholesterol transport and the modulation of lipid transfer among lipoprotein particles .
Similar Compounds:
BAY-19-4789: Another cholesteryl ester transfer protein inhibitor developed by Bayer AG.
Chromanol Derivative 19b: A highly potent cholesteryl ester transfer protein inhibitor with favorable pharmacokinetic properties.
Comparison: BAY-38-1315 is unique due to its specific molecular structure and its ability to inhibit cholesteryl ester transfer protein effectively. Compared to similar compounds, BAY-38-1315 has shown promising results in preclinical studies, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C29H28F5NO |
---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol |
InChI |
InChI=1S/C29H28F5NO/c1-16(2)27-25(26(31)18-4-8-19(9-5-18)29(32,33)34)23(17-6-10-20(30)11-7-17)24-21(35-27)14-28(12-3-13-28)15-22(24)36/h4-11,16,22,26,36H,3,12-15H2,1-2H3/t22-,26-/m0/s1 |
Clave InChI |
HNPNOKPKJPAVPV-NVQXNPDNSA-N |
SMILES isomérico |
CC(C)C1=NC2=C([C@H](CC3(C2)CCC3)O)C(=C1[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5=CC=C(C=C5)F |
SMILES canónico |
CC(C)C1=NC2=C(C(CC3(C2)CCC3)O)C(=C1C(C4=CC=C(C=C4)C(F)(F)F)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.